![molecular formula C23H19BrN4O3 B2538105 2-[3-[3-(4-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(2-フェニルエチル)アセトアミド CAS No. 1105234-82-9](/img/structure/B2538105.png)
2-[3-[3-(4-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(2-フェニルエチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines:
Compound | Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
6h | SNB-19 | 86.61% |
OVCAR-8 | 85.26% | |
NCI-H40 | 75.99% | |
HOP-92 | 67.55% | |
MDA-MB-231 | 56.53% |
These findings suggest that the structure of the compound may enhance its interaction with cellular targets involved in cancer proliferation and survival .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through in silico studies and molecular docking analyses. The results indicate that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests a promising avenue for further development as a therapeutic agent against inflammatory diseases .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, compounds similar to 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide have been investigated for various biological activities:
- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria.
- Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy and other seizure disorders .
- Enzyme Inhibition : The oxadiazole moiety has been noted for its ability to bind effectively to enzyme active sites, enhancing its potential as an enzyme inhibitor .
生物活性
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a derivative of oxadiazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring known for its bioactive properties.
- A pyridine moiety contributing to its pharmacological potential.
- A phenylethyl side chain which may enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In vitro studies demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). For example, a related oxadiazole compound showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- The mechanism of action often involves the inhibition of key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases , which are crucial for cancer cell proliferation .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties:
- Compounds similar to the target compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, a study reported MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- The presence of the oxadiazole ring enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives are also notable:
- Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation . This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer activity of various oxadiazole derivatives. The compound exhibited significant cytotoxicity against multiple cancer cell lines with an emphasis on its mechanism involving HDAC inhibition. The findings suggest potential for further development into therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Testing
In another investigation, a series of oxadiazole compounds were synthesized and tested for antimicrobial activity. The results indicated that the derivatives showed stronger activity against Gram-positive bacteria compared to Gram-negative strains. The study concluded that modifications in the oxadiazole structure could enhance antimicrobial efficacy.
Research Findings Summary
Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa, MCF7 | ~92.4 µM | HDAC inhibition |
Antimicrobial | Bacillus subtilis | 4.69 - 22.9 µM | Membrane penetration |
Staphylococcus aureus | 5.64 - 77.38 µM | Lipophilicity enhancement | |
Anti-inflammatory | COX enzymes | Not specified | Inhibition of pro-inflammatory mediators |
特性
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c24-18-10-8-17(9-11-18)21-26-22(31-27-21)19-7-4-14-28(23(19)30)15-20(29)25-13-12-16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHOMZFNBWVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。